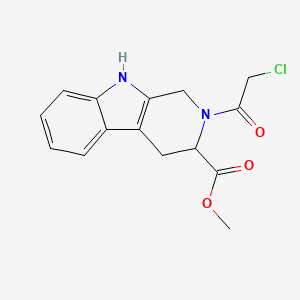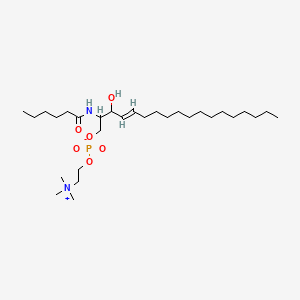
N-hexanoyl-D-erythro-sphingosylphosphorylcholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of sphingomyelin, which is a type of phospholipid found in animal cell membranes, particularly in the myelin sheath of nerve cells . This compound is known for its involvement in various biological processes, including cell signaling and membrane structure integrity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hexanoyl-D-erythro-sphingosylphosphorylcholine typically involves the acylation of sphingosine with hexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of Hexanoic Acid: Hexanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Acylation Reaction: The activated hexanoic acid is then reacted with sphingosine in the presence of a base such as triethylamine (TEA) to form N-hexanoyl-sphingosine.
Phosphorylation: The N-hexanoyl-sphingosine is subsequently phosphorylated using phosphocholine chloride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .
化学反応の分析
Types of Reactions
N-hexanoyl-D-erythro-sphingosylphosphorylcholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ceramides, which are important signaling molecules.
Hydrolysis: It can be hydrolyzed by sphingomyelinase to produce ceramide and phosphorylcholine.
Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Hydrolysis: Enzymatic hydrolysis using sphingomyelinase.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
Ceramides: Formed through oxidation and hydrolysis reactions.
Phosphorylcholine: Produced during hydrolysis.
科学的研究の応用
N-hexanoyl-D-erythro-sphingosylphosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to analyze lipid composition in biological samples.
Biology: Plays a role in studying cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential in treating neurodegenerative diseases due to its involvement in myelin sheath formation.
Industry: Utilized in the development of lipid-based drug delivery systems and cosmetic formulations.
作用機序
N-hexanoyl-D-erythro-sphingosylphosphorylcholine exerts its effects primarily through its role in cell membranes. It interacts with cholesterol to form lipid rafts, which are microdomains that regulate protein localization and signaling. The compound also serves as a precursor to bioactive molecules such as ceramides, which are involved in apoptosis and cell differentiation .
類似化合物との比較
Similar Compounds
N-palmitoyl-D-sphingomyelin: Another sphingomyelin derivative with a longer acyl chain.
N-stearoyl-D-sphingomyelin: Similar structure but with an 18-carbon acyl chain.
N-lauroyl-D-sphingomyelin: Contains a 12-carbon acyl chain.
Uniqueness
N-hexanoyl-D-erythro-sphingosylphosphorylcholine is unique due to its shorter acyl chain, which affects its biophysical properties and interactions within the cell membrane. This shorter chain length allows for distinct packing and fluidity characteristics, making it a valuable tool in studying membrane dynamics and lipid-protein interactions .
特性
分子式 |
C29H59N2O6P |
|---|---|
分子量 |
562.8 g/mol |
IUPAC名 |
[(E)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H59N2O6P/c1-6-8-10-11-12-13-14-15-16-17-18-19-21-22-28(32)27(30-29(33)23-20-9-7-2)26-37-38(34,35)36-25-24-31(3,4)5/h21-22,27-28,32H,6-20,23-26H2,1-5H3,(H-,30,33,34,35)/b22-21+ |
InChIキー |
AHZZHULAOVWYNO-QURGRASLSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B12320958.png)
![methyl (5Z)-5-ethylidene-4-[2-[[5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12320963.png)
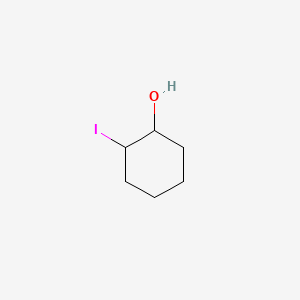

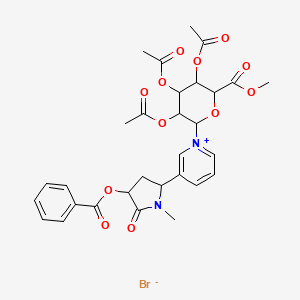
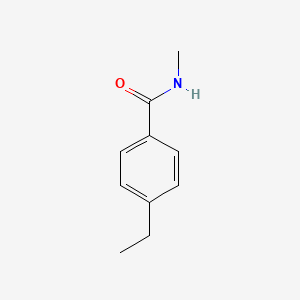
![6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B12321000.png)
![1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12321006.png)
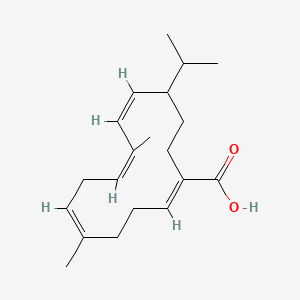
![3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxyoxan-2-yl 10-{[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12321011.png)
![5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B12321012.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)
